molecular formula C18H23ClF2N4O B012901 BMY 14802 hydrochloride CAS No. 105565-55-7

BMY 14802 hydrochloride

Cat. No. B012901
M. Wt: 384.8 g/mol
InChI Key: NIBVEFRJDFVQLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BMY 14802 involves complex chemical procedures aimed at ensuring high purity and specificity of the compound. It has been labeled with fluorine-18 for PET studies, demonstrating the intricate synthesis processes required to produce radio-labeled versions for neuroimaging. These studies highlight the compound's rapid brain uptake and clearance, which, despite posing challenges for its use as an antipsychotic, provide valuable insights into its pharmacokinetics and interaction with brain tissues (Shiue et al., 1993).

Scientific Research Applications

  • Antipsychotic Potential and Neuronal Effects :

    • BMY 14802 has been identified as a potential antipsychotic agent. It inhibits serotonergic dorsal raphe neurons and mildly increases activity in noradrenergic locus coeruleus neurons in rats (Vandermaelen & Braselton, 1990).
    • The compound decreases serotonin release in the dorsal raphe and hippocampus by interacting with 5-HT1A receptors. This effect can be completely antagonized by pretreatment with WAY-100635 (Matos, Korpinen, & Yocca, 1996).
    • BMY 14802 can reverse amphetamine-induced changes in neostriatal motor-related neurons, suggesting its potential in treating psychomotor disorders (Wang, Haracz, & Rebec, 1992).
  • Neuroprotective Properties :

  • Interactions with Dopamine Systems :

    • BMY 14802 influences dopamine neurotransmission through a nondopaminergic mechanism, which could explain its antipsychotic effects without significant extrapyramidal side effects (Wachtel & White, 1988).
    • It increases dopamine metabolism and release in vivo, contrasting with the patterns observed with other antipsychotic drugs like clozapine (Rao, Cler, Oei, Iyengar, & Wood, 1990).
  • Pharmacological and Binding Properties :

    • BMY 14802 selectively inhibits binding at the sigma site, offering a new approach to developing antipsychotic agents with fewer side effects (Taylor & Dekleva, 1987).
    • The sigma antagonist properties of BMY 14802 prevent methamphetamine-induced sensitization in rats, indicating a crucial role of sigma receptors in this process (Ujike, Kanzaki, Okumura, Akiyama, & Otsuki, 1992).
  • Clinical Applications :

properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVEFRJDFVQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909595
Record name 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BMY 14802 hydrochloride

CAS RN

105565-55-7
Record name BMY 14802 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-14802 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14F9C3J43Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MA Paquette, K Foley, EG Brudney, CK Meshul… - …, 2009 - Springer
… BD-1047 dihydrobromide, BMY-14802 hydrochloride, carbetapentane citrate, DTG, and SM-21 maleate were obtained from Tocris (Ellisville, MO, USA). DHEA was obtained from Fluka. …
J Kitanaka, N Kitanaka, FS Hall, GR Uhl, K Tanaka… - Brain research, 2012 - Elsevier
… BMY 14802 hydrochloride (α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol hydrochloride, a non-specific σ receptor antagonist), BD 1047 dihydrobromide (N-[2-(3,4-…
ET Iwamoto - Life sciences, 1989 - Elsevier
… (+) -BMY 14802 hydrochloride (Bristol-Myers) was dissolved in sterile water and injected SC. Haloperidol and the hydrochlorides of R(t)SCH23390, (t)- and (-)-butaclamol (Research …
J Kitanaka, N Kitanaka, T Tatsuta, FS Hall, GR Uhl… - …, 2009 - Springer
… BMY 14802 hydrochloride (α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol hydrochloride, a non-specific sigma receptor antagonist), BD 1047 dihydrobromide (N-[2-(3,…
AC DEATH - dipot.ulb.ac.be
Les inhibiteurs de l’angiogenèse peuvent interférer à différents niveaux de la cascade pro-angiogénique:-en interférant dans l’interaction entre facteurs pro-angiogéniques et …
Number of citations: 0 dipot.ulb.ac.be

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